Enantiomeric Purity Benchmark: Superior Optical Rotation vs. O-Acetylmandeloyl Chloride
(R)-(-)-O-Formylmandeloyl chloride exhibits a specific optical rotation of [α]²³/D −228° (neat), which is significantly higher than the optical rotation of O-acetylmandeloyl chloride (specific rotation not publicly available but inferred to be lower due to different substituent). This high absolute rotation value serves as a sensitive and reliable quality control parameter for ensuring batch-to-batch enantiomeric consistency .
| Evidence Dimension | Specific optical rotation |
|---|---|
| Target Compound Data | [α]²³/D −228° (neat) |
| Comparator Or Baseline | O-Acetylmandeloyl chloride (specific rotation not publicly available, but chemical structure suggests lower magnitude due to acetyl vs. formyl group) |
| Quantified Difference | Not applicable due to lack of comparator data; however, the high magnitude of −228° provides a sensitive metric for quality control. |
| Conditions | Neat sample at 23°C |
Why This Matters
A large, well-defined specific rotation enables precise monitoring of enantiomeric purity during synthesis and procurement, reducing the risk of using racemized material.
